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Compound of Interest

Compound Name: Tetraboron silicide

Cat. No.: B087450 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystallographic data and

experimental protocols relevant to rhombohedral boron-rich materials. An extensive search for

crystallographic data specifically for rhombohedral B₄Si did not yield any publicly available

experimental or theoretical data for a compound with this stoichiometry and crystal structure.

The well-documented boron-silicon (B-Si) phase diagrams identify stable compounds such as

SiB₃, SiB₆, and other boron-rich phases, but a rhombohedral B₄Si is not a recognized stable

phase in the existing literature.[1][2]

Therefore, this guide will focus on a closely related and extensively studied rhombohedral

boron-rich compound, Boron Carbide (B₄C), as a representative example. The methodologies

and data presentation formats provided herein are directly applicable to the characterization of

any novel rhombohedral boron-rich material.

Crystallographic Data of Rhombohedral Boron
Carbide (B₄C)
Boron carbide is a ceramic material known for its high hardness and thermal stability. It

crystallizes in a rhombohedral structure, which is often described using a hexagonal unit cell for

convenience.
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The crystallographic data for rhombohedral B₄C is summarized in the table below. The data is

presented for the hexagonal setting, which is the conventional representation for a

rhombohedral lattice.

Parameter Value Reference

Crystal System Trigonal [3]

Bravais Lattice Rhombohedral [3]

Space Group R-3m [3]

Lattice Constants (Hexagonal

Setting)

a 5.60 Å [3]

c 12.07 Å [3]

Cell Volume

V 327.4 Å³ Calculated

Formula Units per Cell

Z 3 [3]

Atomic Positions
The atomic positions in the B₄C unit cell are crucial for understanding its structure and

properties. The following table details the Wyckoff positions, and fractional coordinates of the

atoms in the hexagonal setting of the rhombohedral lattice.

Atom
Wyckoff

Position
x y z

B(1) 18h 0.177 0.354 0.111

B(2) 18h 0.108 0.216 0.380

C 6c 0 0 0.222

B(3) 3b 0 0 0.5
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Note: The exact stoichiometry of boron carbide can vary, leading to slight changes in lattice

parameters and site occupancies.

Experimental Protocols
The determination of crystallographic data for materials like B₄C involves synthesis followed by

structural characterization.

Synthesis of Boron Carbide
Boron carbide can be synthesized through various high-temperature methods. A common

laboratory-scale synthesis is the carbothermal reduction of boric oxide:

Precursor Preparation: Mix boric oxide (B₂O₃) and carbon (e.g., carbon black or graphite)

powders in a stoichiometric ratio. An excess of carbon is often used to ensure complete

reaction.

Milling: Homogenize the precursor mixture by ball milling for several hours.

Carbothermal Reduction: Heat the mixture in a tube furnace under an inert atmosphere (e.g.,

argon) or vacuum. The reaction typically occurs at temperatures between 1500 °C and 2300

°C.

2B₂O₃ + 7C → B₄C + 6CO

Purification: The resulting B₄C powder may be purified by washing with acids to remove

unreacted starting materials and byproducts.

X-ray Diffraction (XRD) Analysis
X-ray diffraction is the primary technique for determining the crystal structure of polycrystalline

materials.

Sample Preparation: The synthesized B₄C powder is finely ground to ensure random

orientation of the crystallites. The powder is then mounted on a sample holder.

Data Collection: An X-ray diffractometer with a monochromatic X-ray source (commonly Cu

Kα radiation) is used. The sample is scanned over a range of 2θ angles, and the intensity of
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the diffracted X-rays is recorded.

Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared

with standard diffraction patterns from databases like the JCPDS-ICDD to identify the

crystalline phases present.

Lattice Parameter Refinement: The precise lattice parameters are determined by indexing

the diffraction peaks and refining the unit cell dimensions using software packages that

employ least-squares methods. Rietveld refinement can be used for a more detailed

structural analysis, including atomic positions and site occupancies.

Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of

crystallographic data and the relationship between the rhombohedral and hexagonal unit cells.
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Experimental workflow for crystallographic data determination.
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Relationship between Rhombohedral and Hexagonal lattices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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